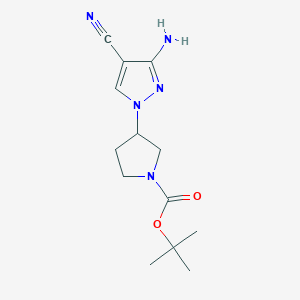![molecular formula C9H14N2O3 B1465596 Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate CAS No. 1219395-76-2](/img/structure/B1465596.png)
Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate” is a compound that is related to 1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA . DABCO is a colorless solid and a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
The synthesis of related compounds often involves the use of DABCO as a catalyst for various reactions . For example, DABCO has been used as a catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It’s also used in the synthesis of isoxazole derivatives via dehydration of primary nitro compounds in the presence of dipolarophiles .Molecular Structure Analysis
The molecular structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
DABCO is known for its versatility in chemical reactions. It’s used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .Physical And Chemical Properties Analysis
DABCO is a colorless solid with a melting point of 156 to 160 °C and a boiling point of 174 °C . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . Its solubility in water at 25°С is 45 g, in ethanol – 77 g, and in benzene – 51 g in 100 g of solvent .Mécanisme D'action
The mechanism of action of DABCO in chemical reactions often involves its use as a weak Lewis base . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This makes DABCO show the properties of an uncharged supernucleophile .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]octan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-14-8(12)6-7-9(13)11-4-2-10(7)3-5-11/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHQBSTHWWSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)N2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)

![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)
![(3S,7R,8AS)-3-(tert-butyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465523.png)


![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)



![2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol](/img/structure/B1465533.png)

![3,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1465535.png)
